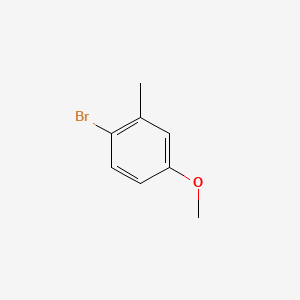

4-Bromo-3-methylanisole

描述

The exact mass of the compound 1-Bromo-4-methoxy-2-methylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZNSXFQRKVFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029338 | |

| Record name | 1-Bromo-4-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27060-75-9 | |

| Record name | 4-Bromo-3-methylanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27060-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-methoxy-2-methylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027060759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-4-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-methoxytoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-4-METHOXY-2-METHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKR329132J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Halogenated Anisoles in Synthetic Organic Chemistry

Halogenation, the process of introducing a halogen atom (such as bromine, chlorine, or iodine) into a compound, is a cornerstone of organic synthesis. catalysis.blognumberanalytics.com Halogenated anisoles, including 4-bromo-3-methylanisole, are particularly important intermediates. The presence of a halogen atom significantly modifies the electronic properties and reactivity of the aromatic ring, making these compounds valuable precursors for a wide array of organic transformations. numberanalytics.comnumberanalytics.com

These halogenated compounds serve as essential building blocks for both fine and bulk chemicals. acs.org They are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes. google.comcatalysis.blognumberanalytics.com For instance, halogenated compounds are integral to the creation of various medicines, including antibiotics, anti-inflammatory agents, and anticancer drugs. numberanalytics.com The carbon-halogen bond can be readily converted into other functional groups through reactions like cross-coupling (e.g., Suzuki coupling), Grignard reagent formation, and nucleophilic substitution, providing chemists with a powerful tool for constructing complex molecular architectures. nih.govwikipedia.org The versatility of halogenated anisoles makes them indispensable in modern organic synthesis, enabling the efficient production of diverse and valuable molecules. numberanalytics.com

Historical Context and Evolution of Research on 4 Bromo 3 Methylanisole

Electrophilic Aromatic Substitution Approaches for this compound Synthesis

The synthesis of this compound, a valuable intermediate in various chemical industries, is primarily achieved through electrophilic aromatic substitution. total-synthesis.comwikipedia.org This class of reactions involves the replacement of a hydrogen atom on the aromatic ring of 3-methylanisole with an electrophile, in this case, a bromine cation. masterorganicchemistry.com The methoxy (B1213986) (-OCH3) and methyl (-CH3) groups already present on the benzene (B151609) ring direct the incoming electrophile, influencing the position of bromination. Both are activating groups and ortho-, para-directors. The desired this compound is the para-substituted product relative to the methoxy group and ortho-substituted to the methyl group.

Vapor-Phase Bromination Strategies for High Regioselectivity

An improved method for producing this compound with high regioselectivity and minimal dibrominated impurities involves a vapor-phase reaction. google.com In this process, 3-methylanisole is vaporized, typically by heating under reduced pressure. google.com Concurrently, bromine vapor is generated and introduced into the reaction zone where it commingles with the gaseous 3-methylanisole. google.com

Maintaining a molar excess of the 3-methylanisole vapor is a preferred condition. google.com The reaction is ideally conducted at a pressure of about 10 to 200 mm Hg, with a desirable pressure around 50 mm Hg. google.com For 3-methylanisole, the reflux column is preferably kept at approximately 90-100°C. google.com These conditions ensure complete vaporization and lead to the production of 4-bromo-3-alkylanisole with a significant reduction in the formation of dibrominated byproducts. google.com A reactor setup for this process typically includes a round bottom flask for the 3-alkylanisole, a distillation or reflux column, a bromine source, and a condenser system. google.com

Liquid-Phase Bromination Techniques and Optimization

Conventional synthesis of this compound often employs liquid-phase bromination of 3-methylanisole. google.com This typically involves the reaction of liquid bromine with 3-methylanisole, often at elevated temperatures. google.com To manage the reaction, one or both reactants are commonly dissolved in a solvent. google.com

Common solvents used in this process include:

Heptane

Carbon tetrachloride

Acetic acid

Aqueous hydrogen bromide solution (approximately 48% HBr) google.com

Optimization of liquid-phase bromination is crucial to maximize the yield of the desired 4-bromo isomer and minimize the formation of other isomers and polybrominated products.

Influence of Catalysts and Solvents on Bromination Regioselectivity

The choice of catalysts and solvents plays a pivotal role in directing the regioselectivity of the bromination of 3-methylanisole. In electrophilic aromatic substitution, Lewis acids are frequently used as catalysts to generate a more potent electrophile. total-synthesis.comwikipedia.org For aromatic halogenation, catalysts such as iron or aluminum trihalides are typical. wikipedia.org

The solvent can also influence the outcome of the reaction. For instance, the use of N-bromosuccinimide (NBS) in carbon tetrachloride is a common method for bromination. nih.govchemicalbook.com The reaction conditions, including the solvent, can affect the reaction rate and the distribution of ortho, meta, and para isomers. masterorganicchemistry.com

Novel Synthetic Routes for this compound

In addition to traditional methods, research has explored novel synthetic pathways to improve the efficiency, safety, and environmental impact of this compound production.

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) have emerged as promising green catalysts and reaction media for various organic transformations, including the synthesis of aryl halides. researchgate.netresearchgate.net While direct ionic liquid-mediated synthesis of this compound is not extensively detailed in the provided results, the principles of using ILs in similar reactions are well-established. Ionic liquids can act as both catalyst and solvent, often leading to higher yields and easier product separation. psu.edu For example, 1-pentyl-3-methylimidazolium bromide has been used to catalyze the reaction of alkyl halides with thiols. researchgate.net The application of a similar ionic liquid system could potentially offer a more sustainable route for the bromination of 3-methylanisole.

Continuous Flow Microreaction Systems for this compound Production

Continuous flow microreaction systems offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation. The Open Reaction Database (ORD) notes the support for flow chemistry, indicating a move towards these more advanced synthetic setups. While specific research on the continuous flow production of this compound is not detailed in the provided search results, the principles of microreaction technology are applicable. Such systems could allow for precise control over reaction parameters like temperature, pressure, and stoichiometry, potentially leading to higher regioselectivity and yield of this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. nih.govnih.gov While a specific, peer-reviewed protocol for the microwave-assisted synthesis of this compound is not extensively documented, a representative procedure can be extrapolated from established methods for the bromination of other aromatic ethers and related compounds. researchgate.netresearchgate.net

A common approach involves the use of N-bromosuccinimide (NBS) as the brominating agent, which is known for its selectivity in various bromination reactions. wikipedia.org The reaction can be performed under solvent-free conditions or in the presence of a high-boiling point, microwave-absorbing solvent. researchgate.net Microwave irradiation facilitates rapid and efficient heating of the reaction mixture, leading to a significant reduction in reaction time from hours to minutes. nih.govresearchgate.net

A plausible microwave-assisted protocol would involve charging a microwave reactor vessel with 3-methylanisole and a stoichiometric amount of NBS. A radical initiator, such as azobisisobutyronitrile (AIBN), might be added, although some microwave-assisted reactions can proceed without one. The mixture is then subjected to microwave irradiation at a controlled temperature and power for a short duration. The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product can be isolated using standard work-up and purification procedures.

Table 1: Representative Parameters for Microwave-Assisted Bromination

| Parameter | Value/Condition |

|---|---|

| Reactants | 3-methylanisole, N-bromosuccinimide (NBS) |

| Solvent | Dichloromethane, or solvent-free |

| Catalyst/Initiator | AIBN (optional) |

| Microwave Power | 100-450 W |

| Temperature | 80-120 °C |

| Reaction Time | 5-15 minutes |

| Work-up | Filtration, extraction, and solvent evaporation |

This table presents a generalized set of conditions based on microwave-assisted bromination of similar aromatic compounds and should be optimized for the specific synthesis of this compound.

Control of Byproduct Formation in this compound Synthesis

A significant challenge in the synthesis of this compound is the formation of undesired byproducts, most notably dibrominated species. The directing effects of the methoxy and methyl groups on the aromatic ring can lead to the formation of multiple isomers, diminishing the yield and purity of the target compound.

Minimization of Dibrominated Species

Conventional liquid-phase bromination of 3-methylanisole often results in the formation of a notable percentage of dibrominated byproducts. An innovative approach to significantly reduce the formation of these impurities is the use of a vapor-phase reaction. This method involves reacting vaporized 3-methylanisole with bromine vapor in a specialized reactor. researchgate.netnih.gov

In this process, 3-methylanisole is heated and vaporized, and then brought into contact with bromine vapor. By maintaining the reactants in the gaseous phase at a controlled temperature and pressure, the reaction conditions can be finely tuned to favor monobromination. researchgate.net This technique has been shown to dramatically decrease the amount of dibrominated byproducts to less than 0.5%. nih.govorganic-chemistry.org

Table 2: Comparison of Dibrominated Byproduct Formation in Liquid vs. Vapor-Phase Bromination

| Synthesis Method | Dibrominated Anisole (B1667542) Byproduct (%) |

|---|---|

| Conventional Liquid-Phase | 5 - 10% |

Data compiled from patent literature describing the vapor-phase bromination process. nih.govorganic-chemistry.org

Strategies for Enhanced Monobromination Selectivity

The key to enhancing monobromination selectivity lies in controlling the reaction conditions to disfavor over-bromination. The vapor-phase reaction method is a prime example of such a strategy. researchgate.netnih.gov By ensuring a molar excess of the 3-methylanisole vapor relative to the bromine vapor within the reaction zone, the probability of a second bromination event on the same molecule is significantly reduced. researchgate.net

Furthermore, the reaction temperature and pressure are critical parameters. The vapor-phase reaction is typically conducted at a reduced pressure (e.g., 50 mm Hg) and a temperature sufficient to maintain both the substrate and the product in the vapor phase, which also helps in preventing further reactions. researchgate.netnih.gov This level of control allows for the production of this compound with high selectivity and yield. The final product from this method can assay at over 98% purity with respect to the desired monobrominated isomer. organic-chemistry.org

Table 3: Achieved Purity and Yield with Enhanced Monobromination Selectivity

| Parameter | Result |

|---|---|

| Assayed Purity of this compound | > 98% |

| Dibromo Anisole Impurity | ~ 0.1% |

| Reaction Yield (based on reacted 3-methylanisole) | ~ 96.6% |

Data derived from a patented vapor-phase bromination process. nih.govorganic-chemistry.org

Mechanistic Investigations of 4 Bromo 3 Methylanisole Reactions

Electrophilic Aromatic Substitution Reaction Mechanisms Involving 4-Bromo-3-methylanisole

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for anisole (B1667542) derivatives. In the case of this compound, the substitution pattern is dictated by the electronic and steric influences of the existing methoxy (B1213986), methyl, and bromo substituents.

Influence of Aromatic Substituents on Reactivity and Regioselectivity

The reactivity and orientation of incoming electrophiles are governed by the combined effects of the substituents on the aromatic ring. The methoxy group (-OCH3) is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the ring through resonance. The methyl group (-CH3) is also an activating, ortho-, para-directing group, albeit weaker than the methoxy group, operating through an inductive effect. Conversely, the bromine atom (-Br) is a deactivating group due to its electron-withdrawing inductive effect, but it is also ortho-, para-directing because of its ability to donate electron density through resonance. minia.edu.eg

In this compound, the positions ortho to the strongly activating methoxy group are positions 3 and 5. Position 3 is already substituted with a methyl group, and position 5 is sterically hindered by the adjacent bromine atom. The position para to the methoxy group is occupied by the bromine atom. The positions ortho to the methyl group are positions 2 and 4, which are blocked. The position para to the methyl group is position 6. The positions ortho to the bromo group are positions 3 and 5, and the para position is occupied by the methoxy group.

Therefore, electrophilic attack is most likely to occur at the positions most activated by the methoxy group and least sterically hindered. The primary sites for electrophilic attack on this compound are positions 2 and 6. For instance, in the nitration of 3-chloro-4-methylanisole, a structurally similar compound, substitution occurs at the 2- and 6-positions. researchgate.net

Studies on the bromination of 3-methylanisole (B1663972) have shown that the presence of cyclodextrins can influence the regioselectivity, favoring the formation of this compound. researchgate.net This suggests that the reaction environment can play a significant role in directing the outcome of electrophilic substitution.

Role of Intermediates and Transition States

The mechanism of electrophilic aromatic substitution proceeds through a two-step process. masterorganicchemistry.com The first step involves the attack of the electrophile by the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.egmasterorganicchemistry.com This step is typically the rate-determining step of the reaction. minia.edu.eg

The stability of the sigma complex is crucial in determining the regioselectivity of the reaction. For this compound, electrophilic attack at position 2 or 6 would lead to a sigma complex where the positive charge can be delocalized onto the oxygen atom of the methoxy group, which provides significant resonance stabilization.

The second step of the mechanism involves the deprotonation of the sigma complex by a weak base to restore the aromaticity of the ring. masterorganicchemistry.com This step is generally fast. The transition state for the first step resembles the sigma complex, and its energy determines the reaction rate. Factors that stabilize the sigma complex, such as the electron-donating methoxy group, also lower the energy of the transition state, thus increasing the reaction rate.

Nucleophilic Substitution Reactions of the Bromine Atom in this compound

The bromine atom in this compound can be replaced through nucleophilic substitution reactions, providing a versatile handle for further functionalization.

Aromatic Nucleophilic Substitution (S_NAr) Mechanisms

Aromatic nucleophilic substitution (S_NAr) is a pathway for the replacement of a leaving group on an aromatic ring by a nucleophile. This mechanism is generally favored when the aromatic ring is substituted with strong electron-withdrawing groups, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com In this compound, the methoxy and methyl groups are electron-donating, which does not favor the S_NAr mechanism under typical conditions. However, under forcing conditions or with highly reactive nucleophiles, this type of reaction may occur. For example, 4-bromo-3-nitroanisole (B157122), which has an electron-withdrawing nitro group, can undergo nucleophilic aromatic substitution.

Halogen-Lithium Exchange Reactions and Organolithium Intermediates

A more common method for the nucleophilic substitution of the bromine atom in this compound is through a halogen-lithium exchange reaction. mdpi.com This reaction involves treating the aryl bromide with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures. mdpi.comacs.org The exchange is a kinetically controlled process where the lithium atom replaces the bromine atom, forming an aryllithium intermediate. scribd.com This reaction is generally fast and proceeds with retention of configuration if a stereocenter is present. scribd.com

The resulting organolithium species, 3-methyl-4-methoxyphenyllithium, is a powerful nucleophile and can react with a wide range of electrophiles to introduce new functional groups. mdpi.com For example, it has been used in the synthesis of a red-emitting sensor by reacting it with a silicon-substituted ketone. mdpi.com The kinetics of the reaction of n-butyllithium with substituted bromobenzenes have been studied, and the reaction is first order in both the aryl bromide and the organolithium reagent. acs.org

Carbon-Carbon Bond Formation with this compound

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. smolecule.com These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to give the coupled product and regenerate the palladium(0) catalyst. ruhr-uni-bochum.de

Some of the key cross-coupling reactions involving this compound include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. sigmaaldrich.com this compound can participate in Suzuki coupling reactions to form biaryl compounds. sigmaaldrich.com

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene. smolecule.comwikipedia.org This reaction is used to form substituted alkenes. ambeed.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org This method is used to synthesize aryl alkynes.

These cross-coupling reactions provide efficient routes to a wide variety of more complex molecules starting from this compound. The choice of catalyst, ligands, base, and solvent can significantly influence the outcome and efficiency of these reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, etc.)

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. core.ac.ukwikipedia.org These reactions, including the Suzuki and Heck reactions, allow for the introduction of a wide range of substituents onto the aromatic ring.

The Suzuki reaction involves the cross-coupling of an organohalide, such as this compound, with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle of the Suzuki reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) species.

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex, displacing the halide. The base plays a crucial role in this step, often by forming a more nucleophilic borate (B1201080) species. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. wikipedia.org

For instance, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various boronic acids in the presence of a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base yields both monosubstituted and bisubstituted products. nih.govmdpi.comresearchgate.net The regioselectivity of the reaction can be influenced by the relative reactivity of the bromine atoms, with the bromo group on the aryl moiety often being more reactive than the one on the thiophene (B33073) ring. mdpi.com

The Heck reaction is another important palladium-catalyzed transformation that couples aryl halides with alkenes. organic-chemistry.orglibretexts.org The generally accepted mechanism involves the following steps:

Oxidative Addition: Similar to the Suzuki reaction, the Pd(0) catalyst undergoes oxidative addition with the aryl halide. libretexts.org

Alkene Insertion (Migratory Insertion): The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond. libretexts.orgescholarship.org

β-Hydride Elimination: A hydrogen atom from the alkyl group is eliminated, forming a new alkene and a palladium-hydride species. libretexts.orgescholarship.org

Reductive Elimination/Base Regeneration: The palladium-hydride species reacts with a base to regenerate the Pd(0) catalyst. escholarship.org

Research has shown that the choice of ligand can significantly influence the selectivity of these cross-coupling reactions. core.ac.uk For example, in the coupling of γ-substituted allylic silanolates with aryl bromides, monodentate phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) can favor the formation of γ-substituted products, while certain bidentate phosphine ligands can lead to α-substituted products. core.ac.uk

| Reaction Type | Substrates | Catalyst System | Key Findings | Reference |

|---|---|---|---|---|

| Suzuki Coupling | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline and various boronic acids | Pd(PPh₃)₄ / K₃PO₄ | Successful synthesis of monosubstituted and bisubstituted products in moderate yields. nih.govmdpi.comresearchgate.net | nih.govmdpi.comresearchgate.net |

| Heck-type Coupling | This compound and sodium dimethyl(3-methylbut-2-en-1-yl)silanolate | Palladium catalyst | Resulted in low conversion but moderate γ-selectivity for the desired product. core.ac.uk | core.ac.uk |

| Suzuki-Miyaura Coupling | 4-bromoanisole and phenylboronic acid | Pd-bpydc-Ln catalysts | Effective catalysis for C-C bond formation. researchgate.net | researchgate.net |

Aryne Formation and Subsequent Transformations

This compound can serve as a precursor to a highly reactive intermediate known as an aryne, specifically 3-methoxy-4-methylbenzyne. Arynes are neutral, highly reactive species characterized by a formal triple bond within an aromatic ring. egyankosh.ac.inresearchgate.net They are typically generated by the elimination of two adjacent substituents from an aromatic ring. greyhoundchrom.com

A common method for generating arynes from aryl halides involves treatment with a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA). egyankosh.ac.ingreyhoundchrom.com The base abstracts a proton ortho to the halogen, followed by the elimination of the halide to form the aryne.

Once formed, the 3-methoxy-4-methylbenzyne intermediate can undergo a variety of transformations, most notably nucleophilic addition and cycloaddition reactions. The regioselectivity of nucleophilic addition to unsymmetrical arynes like 3-methoxy-4-methylbenzyne is influenced by the electronic effects of the substituents. The methoxy group, being electron-donating, and the methyl group can direct the incoming nucleophile.

For example, the reaction of 2-bromo-4-methylanisole (B1265754) with LDA generates 3-methoxy-6-methylbenzyne. arkat-usa.org This aryne can then be trapped by a nucleophile. In one synthetic route, this aryne was reacted with 7-methoxy-3-cyanophthalide to produce 1,8-dimethoxy-4-methylanthraquinone after an acidic workup. arkat-usa.org This demonstrates the utility of aryne intermediates in the synthesis of complex polycyclic molecules.

Aryne intermediates can also be trapped by dienes in Diels-Alder reactions. greyhoundchrom.com Furthermore, they can participate in multicomponent reactions, reacting with various nucleophiles and electrophiles in a single pot to generate highly functionalized aromatic compounds. acs.orgresearchgate.net

| Aryne Precursor | Conditions for Aryne Formation | Aryne Intermediate | Subsequent Reaction/Trapping Agent | Product | Reference |

|---|---|---|---|---|---|

| 2-Bromo-4-methylanisole | LDA, -78 °C to room temperature | 3-methoxy-6-methylbenzyne | 7-methoxy-3-cyanophthalide | 1,8-dimethoxy-4-methylanthraquinone | arkat-usa.org |

| o-Bromoanisole | Strong base | Benzyne | Amide ion | m-aminoanisole | egyankosh.ac.in |

| 2-Chloroanisole | Base | Benzyne | 3-methoxybenzonitrile | 4-methoxy-9-fluorenone | acs.org |

Oxidation and Reduction Pathways of this compound and Its Derivatives

The functional groups present in this compound and its derivatives allow for specific oxidation and reduction reactions.

Oxidation: While the aromatic ring of this compound is relatively stable to oxidation, derivatives with other functional groups can undergo specific transformations. For example, a thian-4-ol moiety attached to the 4-bromo-3-methylphenyl ring can be oxidized to the corresponding sulfoxide (B87167) or sulfone using oxidizing agents like hydrogen peroxide. vulcanchem.com The stereochemistry of sulfoxide formation can be influenced by the reaction conditions. vulcanchem.com In derivatives where a nitro group is present, such as 4-bromo-3-nitroanisole, the methoxy group can potentially be oxidized to a carboxylic acid under strong oxidizing conditions, yielding 4-bromo-3-nitrobenzoic acid.

Reduction: A significant reduction pathway for derivatives of this compound involves the nitro group. The nitro group in 4-bromo-3-nitroanisole can be readily reduced to an amino group (4-bromo-3-aminoanisole) using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a palladium catalyst or chemical reduction using reagents like tin(II) chloride in hydrochloric acid.

The bromine atom itself on the anisole ring is generally not reduced under these conditions, allowing for selective transformation of the nitro group. This selective reduction is a valuable tool in organic synthesis, providing access to amino-substituted bromoanisoles which can be further functionalized.

| Derivative | Reaction Type | Reagents | Product | Reference |

|---|---|---|---|---|

| 4-(4-Bromo-3-methylphenyl)thian-4-ol | Oxidation | H₂O₂ | Corresponding sulfoxide or sulfone | vulcanchem.com |

| 4-Bromo-3-nitroanisole | Reduction | H₂/Pd catalyst or SnCl₂/HCl | 4-Bromo-3-aminoanisole | |

| 4-Bromo-3-nitroanisole | Oxidation | Strong oxidizing conditions | 4-Bromo-3-nitrobenzoic acid |

Advanced Applications of 4 Bromo 3 Methylanisole in Chemical Synthesis

Building Block in Complex Organic Molecule Synthesis

The structural features of 4-bromo-3-methylanisole make it a valuable starting material for the construction of more elaborate organic compounds. The presence of the bromine atom is particularly significant, as it provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Research has demonstrated the utility of brominated aromatic compounds in the synthesis of a range of products. For instance, 4-bromo-3-alkylphenyl ethers, including this compound, are commercially valuable in the manufacturing of various products, such as specific organic dyes used as color formers in copy papers. google.com The synthesis of this compound itself can be achieved with high purity through methods like the vapor-phase bromination of 3-methylanisole (B1663972), which minimizes the formation of dibrominated impurities and yields a product suitable for subsequent high-precision synthetic applications. google.com

The reactivity of the bromo group is often exploited in Suzuki-Miyaura cross-coupling reactions. This type of reaction is one of the most powerful tools in modern organic synthesis for the creation of biaryl structures, which are common motifs in many complex molecules. nih.gov While direct examples detailing the total synthesis of complex natural products starting from this compound are specific to proprietary industrial processes, the utility of closely related bromo-aromatics in such reactions is well-documented. For example, the Suzuki coupling of bromo-anilines and bromo-thiophenes with various boronic acids is a key step in building complex molecular frameworks. nih.govresearchgate.net This highlights the potential of this compound to serve as a key building block by undergoing similar transformations to introduce new aryl or alkyl groups at the 4-position.

The following table outlines a method for the synthesis of this compound, yielding a high-purity product ready for use in further complex syntheses.

| Reactant | Reagent | Conditions | Product | Yield | Reference |

| 3-Methylanisole | Bromine (vapor) | Vapor phase reaction, <100 °C | This compound | High | google.com |

This table illustrates a general synthesis approach for creating high-purity this compound.

Role in Pharmaceutical and Medicinal Chemistry Research

The scaffold of this compound is a recurring motif in molecules designed for biological activity. Its ability to serve as a precursor to a wide array of derivatives makes it a compound of interest in the discovery and development of new therapeutic agents.

The synthesis of novel compounds with potential therapeutic applications often relies on versatile starting materials like this compound. The bromo-methyl-anisole core can be chemically modified in numerous ways to generate libraries of compounds for biological screening. The Suzuki-Miyaura reaction, for instance, is a cornerstone of medicinal chemistry, responsible for the synthesis of many approved drugs containing biaryl linkages. nih.gov The bromo substituent on this compound makes it an ideal substrate for such reactions, enabling the synthesis of diverse derivatives for drug discovery programs. nih.govresearchgate.net

Heterocyclic compounds are of paramount importance in medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. This compound serves as a valuable precursor for creating various heterocyclic systems. For instance, the structurally related 4-bromo-5-methyl-1H-indazole is a key heterocyclic scaffold whose preparation is of significant interest. google.com The synthesis of such indazoles often involves multi-step sequences where the substitution pattern of the starting benzene (B151609) ring is crucial. The functional groups of this compound allow for its conversion into aldehydes, amines, or other intermediates that can then be cyclized to form indazoles, pyrimidines, or other important heterocyclic rings. The palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, can also be employed to introduce nitrogen-containing heterocycles, further expanding the molecular diversity accessible from this starting material. nih.gov

The development of new anti-inflammatory and antibacterial agents is a critical area of pharmaceutical research. Substituted aromatic compounds are frequently used as building blocks for these agents. Research into novel antibacterial agents has explored derivatives of bromo-anilines and other related structures. For example, imine derivatives synthesized from 4-bromo-2-methylaniline (B145978) have been investigated for their potential antibacterial and antifungal properties. nih.gov This suggests that the 4-bromo-3-methyl structural unit is a viable pharmacophore for antimicrobial drug design.

Furthermore, the synthesis of novel 4-bromo-1H-indazole derivatives has been pursued to develop inhibitors of the bacterial protein FtsZ, a promising target for new antibiotics. While not always starting directly from this compound, these syntheses underscore the importance of the bromo-substituted phenyl moiety in the design of new antibacterial agents.

The following table summarizes representative heterocyclic scaffolds and the potential role of this compound as a precursor.

| Target Scaffold | Synthetic Utility of this compound | Potential Therapeutic Area | Key Reactions |

| Indazoles | Serves as a precursor for the substituted benzene ring needed for cyclization. | Antibacterial, Anticancer | Cyclization, Diazotization |

| Pyrimidines | The bromo group allows for coupling to pre-formed pyrimidine (B1678525) rings or precursors. | Antiviral, Anticancer | Suzuki Coupling, Buchwald-Hartwig Amination |

| Thiophenes | The bromo group can be coupled with thiophene (B33073) boronic acids or vice-versa. | Antibacterial, Anti-inflammatory | Suzuki Coupling |

This table highlights the potential of this compound in the synthesis of medicinally relevant heterocyclic compounds.

Contributions to Agrochemical Development

In addition to pharmaceuticals, this compound and its derivatives have applications in the agrochemical industry, serving as intermediates in the synthesis of compounds designed to protect crops.

The synthesis of effective and selective pesticides and herbicides often involves complex organic molecules. The structural framework provided by this compound can be a starting point for such molecules. Schiff bases, which can be synthesized from aniline (B41778) derivatives, are known to possess a range of biological activities, including use as fungicides, pesticides, and insecticides. nih.gov The synthesis of complex imines from precursors like 4-bromo-2-methylaniline demonstrates a pathway that could be adapted from this compound to create novel agrochemicals. nih.govresearchgate.net The bromo- and methyl-substituents can be fine-tuned to optimize the biological activity and physical properties of the final product, such as its environmental persistence and target specificity.

Role in Fungicide Synthesis

While direct, large-scale synthesis routes for specific commercial fungicides starting from this compound are not extensively documented in publicly available literature, its chemical structure makes it a highly plausible intermediate or building block in the synthesis of complex agrochemicals. Many modern fungicides, particularly those in the triazole class, are characterized by a core structure that includes a substituted phenyl group. nih.gov These compounds function by inhibiting key fungal enzymes, such as sterol demethylase, a process critical for the formation of fungal cell membranes. nih.gov

The synthesis of these complex molecules often involves multi-step processes where substituted aromatic rings are coupled with other heterocyclic moieties. This compound possesses key features for such synthetic strategies:

A Substituted Phenyl Ring: The core aromatic structure is a common feature in many bioactive molecules.

A Reactive Bromine Atom: The bromo group is an excellent handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the formation of new carbon-carbon or carbon-nitrogen bonds. This is a standard method for linking the aromatic core to other parts of the final fungicide molecule.

Directing Groups: The methoxy (B1213986) and methyl groups on the ring influence the reactivity and can be used to direct further substitutions or to fine-tune the electronic properties and, consequently, the biological activity of the final product.

For example, the general synthesis of 1,2,4-triazole (B32235) derivatives often starts with substituted aromatic compounds that are elaborated through various reactions to attach the triazole ring and other functional side chains. nih.govmdpi.com The 4-bromo-3-methylphenyl moiety derived from this compound could serve as the N-aryl substituent in these structures, a common feature in many systemic fungicides.

Integration in Materials Science and Polymer Chemistry

The unique combination of a reactive bromo-substituent and property-modifying methyl and methoxy groups makes this compound a valuable monomer precursor for creating advanced materials.

Synthesis of Functional Polymers and Composites

This compound can be utilized as a monomer in various polymerization reactions to produce functional polymers with tailored properties. dtic.milmdpi.com The presence of the bromine atom is key to its utility in modern polymerization techniques that form new carbon-carbon bonds.

Key Polymerization Reactions:

| Polymerization Method | Role of this compound | Resulting Polymer Type |

| Suzuki Coupling | Aryl bromide monomer | Poly(phenylene)s and derivatives |

| Heck Coupling | Aryl bromide monomer | Poly(phenylene vinylene)s (PPVs) |

| Ullmann Coupling | Aryl bromide monomer | Poly(phenylene ether)s, Polyanilines |

| Grignard Polycondensation | Monomer (after conversion to a Grignard reagent) | Poly(phenylene)s |

The methyl (-CH₃) and methoxy (-OCH₃) groups on the aromatic ring are not merely passive substituents. They play a crucial role in determining the properties of the resulting polymer. These groups enhance the solubility of the typically rigid and insoluble polymer backbones (like poly(phenylene)s) in common organic solvents, which is a critical factor for processability and the formation of high-quality thin films. dtic.milmdpi.com Furthermore, these side chains can influence the final morphology of the polymer, affecting how the polymer chains pack in the solid state, which in turn impacts the material's bulk properties. mdpi.com

Development of Organic Electronic Materials

In the field of organic electronics, conjugated polymers are essential for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Poly(p-phenylene vinylene) (PPV) and its derivatives are a cornerstone class of these materials. cncb.ac.cn this compound can serve as a building block for synthesizing substituted PPV derivatives.

The incorporation of the 3-methyl and 4-methoxy substituents onto the phenylene ring of a conjugated polymer has profound effects on its electronic properties:

Tuning the Band Gap: The electron-donating nature of the methoxy group increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the polymer. This generally leads to a smaller electronic band gap, which can shift the polymer's absorption and emission of light to longer wavelengths (a red-shift). This is a key strategy for tuning the color of OLEDs or optimizing the absorption spectrum of OPVs to better match solar radiation.

Improving Processability: As mentioned, the alkyl and alkoxy side chains improve solubility, which is vital for creating the uniform, defect-free thin films required for efficient electronic devices.

Controlling Morphology: The substituents prevent the polymer chains from packing too tightly, which can otherwise lead to aggregation that quenches fluorescence and reduces device efficiency.

The electronic properties of aniline are strongly influenced by substituents on the aromatic ring. wikipedia.orgwikipedia.org Similarly, modifying conjugated polymers with electron-donating groups like methoxy from this compound is a proven strategy for enhancing performance. acs.orgacs.org

Liquid Crystal Technology Applications

Liquid crystals are materials that exhibit phases intermediate between a crystalline solid and an isotropic liquid. The molecules that form these phases, known as mesogens, typically possess a rigid core and flexible terminal groups. This compound has the structural features of a potential precursor for a mesogen. mdpi.commdpi.com

Rigid Core: The benzene ring provides the necessary rigidity.

Anisotropic Shape: The substitution pattern (bromo, methyl, and methoxy groups at positions 1, 2, and 4 respectively) creates a non-symmetrical, anisotropic shape that encourages ordered alignment in a liquid crystalline phase.

Polarity: The bromo and methoxy groups introduce dipoles, influencing the intermolecular interactions that stabilize liquid crystal phases.

While this compound itself is not a liquid crystal, it can be chemically modified to create one. For instance, the bromo group can be replaced via a coupling reaction with a longer, flexible alkyl or alkoxy chain, or another aromatic ring system, to create a classic rod-like mesogen structure. The design of new liquid crystalline materials often involves synthesizing derivatives of simple aromatic compounds like anisole (B1667542) or aniline to achieve specific thermal ranges and optical properties for display applications. mdpi.commdpi.com

Advanced Applications in Analytical Chemistry

The purity and well-defined structure of this compound make it useful in the field of analytical chemistry, particularly in method development and as a reference material.

Chromatographic Method Development and Impurity Isolation

In any chemical synthesis, developing analytical methods to ensure the purity of the final product and to identify and quantify impurities is critical. This compound is synthesized from m-methylanisole via bromination. google.compatsnap.com This reaction can lead to several impurities, including:

Unreacted starting material (m-methylanisole)

Isomeric products (e.g., 2-bromo-3-methylanisole, 2-bromo-5-methylanisole)

Dibrominated byproducts (e.g., 2,4-dibromo-3-methylanisole)

Gas Chromatography (GC) is an ideal technique for separating and quantifying these volatile compounds. A method to analyze the purity of this compound would involve developing a GC protocol capable of separating it from these potential impurities. researchgate.net

Hypothetical GC Method Parameters for Purity Analysis:

| Parameter | Value/Type | Purpose |

| Column | DB-5 or similar non-polar capillary column | To separate compounds based on boiling point and polarity differences. |

| Injector Temp. | 250 °C | To ensure rapid volatilization of the sample. |

| Oven Program | Start at 100 °C, ramp to 220 °C at 10 °C/min | To achieve baseline separation between the starting material, isomers, and dibrominated impurities. |

| Detector | Flame Ionization Detector (FID) | For sensitive detection and quantification of all organic analytes. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |

This compound can be used as a pharmaceutical secondary standard or reference material. sigmaaldrich.com In this capacity, a highly purified and characterized sample of the compound is used to:

Identify the compound in unknown mixtures by comparing retention times in chromatography.

Calibrate analytical instruments to accurately quantify the amount of the compound in a sample.

Spike samples during method validation to assess the accuracy and recovery of the analytical procedure.

A patent for an improved synthesis method specifically highlights the reduction of dibrominated impurities, underscoring the importance of analytical methods for monitoring and controlling product quality. google.com

Use as a Reference Standard for Compound Detection and Quantification

This compound serves as a crucial reference standard in analytical chemistry, facilitating the accurate detection and quantification of related compounds. Its stable and well-defined chemical properties make it an ideal benchmark in various analytical techniques. Reference standards are essential for validating analytical methods, ensuring the precision and reliability of experimental results. In practice, a known concentration of this compound is used to calibrate instruments, allowing for the determination of the concentration of analogous substances in a given sample.

The utilization of this compound as a reference standard is particularly relevant in chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). In these techniques, the retention time and response of this compound are used to identify and quantify other compounds with similar structural features. For instance, in the analysis of complex mixtures resulting from synthesis reactions, the distinct peak of this compound on a chromatogram provides a reliable point of reference.

Detailed research findings have demonstrated the utility of related bromoanisole compounds as internal standards in GC analysis. chemicalbook.com An internal standard is a compound added to a sample in a known amount to aid in the quantification of other analytes. The principle relies on the assumption that the internal standard and the analyte will be affected similarly by variations in the analytical procedure, such as injection volume errors.

The table below outlines the key analytical parameters where this compound can be employed as a reference standard.

| Analytical Technique | Parameter of Interest | Role of this compound |

| Gas Chromatography (GC) | Retention Time, Peak Area | Identification and Quantification |

| GC-Mass Spectrometry (GC-MS) | Mass Spectrum | Structural Confirmation |

| High-Performance Liquid Chromatography (HPLC) | Retention Time, Peak Area | Identification and Quantification |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shift | Structural Elucidation |

| Infrared (IR) Spectroscopy | Absorption Bands | Functional Group Identification |

Applications in Dye and Color Former Synthesis

This compound is a valuable precursor in the synthesis of various dyes and color formers, which are integral components in products like thermal and pressure-sensitive recording materials. google.com These specialized papers utilize chemical reactions to produce an image upon the application of heat or pressure. The chromogenic system in such papers often involves a color former, which is a colorless or lightly colored compound that develops a specific color upon reacting with a developer.

The chemical structure of this compound, featuring a reactive bromine atom and an activating methoxy group on the benzene ring, makes it a suitable starting material for constructing the complex molecular architectures of dye molecules. The bromine atom can be readily displaced or used as a handle for further chemical transformations, such as cross-coupling reactions, to build larger, more conjugated systems characteristic of dyes.

A patented process highlights the use of 4-bromo-3-alkylphenyl ethers, specifically this compound, in the manufacture of dyes and dye precursors for copy papers. google.com The process describes an improved method for the production of this compound, emphasizing its commercial importance in this application. google.com The synthesis involves the vapor-phase bromination of 3-methylanisole, a method that significantly reduces the formation of dibrominated impurities, leading to a higher purity product suitable for dye synthesis. google.com

Research has also explored more environmentally friendly synthesis methods for this compound, recognizing its role in producing downstream products. patsnap.com One such method employs an ionic liquid as a recyclable catalyst and solvent, aiming for a process with a safer production environment, high product purity, and high yield. patsnap.com This indicates the ongoing efforts to optimize the synthesis of this key intermediate for the dye industry.

The table below summarizes the key aspects of this compound's application in dye synthesis.

| Product Type | Role of this compound | Key Chemical Transformation |

| Color Formers for Thermal Paper | Precursor/Intermediate | Building block for the chromogenic molecule |

| Color Formers for Carbonless Copy Paper | Precursor/Intermediate | Synthesis of the leuco dye |

| Organic Dyes | Starting Material | Introduction of the bromo-methoxyphenyl moiety |

Sustainable and Scalable Production of 4 Bromo 3 Methylanisole

Environmental Impact of 4-Bromo-3-methylanisole Manufacturing

Traditional synthesis methods for this compound involve the liquid-phase reaction of 3-methylanisole (B1663972) with elemental bromine. google.comgoogleapis.com These processes can generate several waste products and byproducts that require careful management.

Key Byproducts and Waste Streams:

Dibrominated Impurities: A significant impurity in the synthesis is the formation of dibromo anisole (B1667542). google.com The presence of these over-brominated products not only reduces the yield of the desired compound but also complicates purification, leading to more extensive waste streams.

Dimers and Trimers: The reaction can also produce dimers and trimers of 3-methylanisole. googleapis.com

Hydrogen Bromide (HBr): The electrophilic substitution reaction releases hydrogen bromide as a stoichiometric byproduct. ddpsinc.com HBr is a corrosive and toxic gas that must be neutralized or captured, often leading to the formation of bromide salts in aqueous waste streams.

Spent Solvents: Older methods often employed solvents such as carbon tetrachloride, heptane, or acetic acid, which contribute to volatile organic compound (VOC) emissions and require either recycling or disposal. google.comgoogleapis.com

While specific ecotoxicological data for this compound is not extensively detailed in public literature, as a member of the aromatic brominated compounds class, its environmental fate warrants consideration. Such compounds can exhibit persistence in the environment, and some have been associated with bioaccumulation and toxicity. europa.euuseforesight.io General concerns for brominated flame retardants, for instance, highlight that releases can occur throughout the product lifecycle, with the waste stage being particularly problematic. europa.eu Therefore, minimizing losses of both product and byproducts to the environment is a critical aspect of sustainable manufacturing.

Table 1: Common Impurities in this compound Synthesis

| Impurity Type | Chemical Name(s) | Reason for Formation | Environmental Concern |

| Over-bromination | Dibromo-3-methylanisole | Excess bromine or non-selective reaction conditions | Potential for increased persistence and toxicity; complicates waste treatment. |

| Polymerization | 3-methylanisole dimers and trimers | Side reactions under certain process conditions | Reduces atom economy; contributes to organic waste load. |

| Starting Material Impurities | Bromo cresol (B1669610) | Arises from cresol impurities in the 3-methylanisole feedstock | Introduces different waste products that require separation and disposal. |

Process Intensification through Microreaction Technology

Process intensification, particularly through the use of microreaction technology or continuous flow chemistry, offers a promising route to more sustainable and scalable production of this compound. researchgate.netuc.pt These technologies leverage the high surface-area-to-volume ratio of microreactors to achieve superior control over reaction parameters, leading to enhanced safety, efficiency, and product quality. nih.gov

A continuous homogeneous bromination of 3-methylanisole using a modular microreaction system has been developed, demonstrating significant advantages over traditional batch processes. researchgate.net In this approach, a solution of 3-methylanisole and a solution of bromine in chloroform (B151607) (CHCl3) are mixed and reacted within a microreactor setup.

Key Findings from Microreactor Synthesis:

High Selectivity: The precise control over mixing and temperature in the microreactor allows for highly selective mono-bromination. Under optimal conditions, the formation of bis-brominated byproducts can be kept below 0.5%. researchgate.net This is a substantial improvement over conventional methods where dibromoanisole impurities can be a significant issue. google.com

Rapid Reaction Times: The reaction achieves a high conversion rate (99.5%) of 3-methylanisole within a very short residence time, demonstrating the kinetic advantages of this technology. researchgate.net

Mild Conditions: The synthesis can be performed at mild reaction temperatures, reducing energy consumption and the likelihood of unwanted side reactions. researchgate.net

Enhanced Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time. nih.gov This, coupled with superior heat transfer capabilities, greatly reduces the risk of thermal runaways, which is a significant concern in highly exothermic bromination reactions. uc.ptnih.gov The in-situ generation of bromine within a flow system can further enhance safety by avoiding the storage and transport of large quantities of molecular bromine. nih.gov

The scale-up of production using microflow technology is typically achieved by "numbering-up" or "scaling-out," where multiple microreactors are operated in parallel. This approach maintains the process advantages observed at the laboratory scale while achieving industrial production volumes. researchgate.net

Optimization of Reaction Conditions for Industrial Scale Production

Optimizing reaction conditions is crucial for achieving high yield, purity, and cost-effectiveness in the industrial-scale production of this compound. Key parameters that are manipulated include temperature, pressure, reactant molar ratio, and the choice of solvent and catalyst.

One patented industrial method moves away from traditional liquid-phase reactions to a vapor-phase process to improve selectivity. googleapis.com In this method, 3-methylanisole and bromine are introduced as vapors into a reaction zone.

Optimized Vapor-Phase Process Parameters:

Temperature: The reaction zone is maintained at a temperature that ensures both reactants remain in the vapor phase, typically less than 100°C for the reaction of 3-methylanisole. The reboiler temperature may reach up to 150°C. googleapis.com Precise temperature control is critical to prevent condensation and minimize byproduct formation.

Pressure: The reaction is conducted under reduced pressure, for example, around 50 mm Hg (6.65 Kilopascals). googleapis.comgoogle.com Operating under vacuum allows for the vaporization of reactants at lower temperatures, which can improve selectivity and energy efficiency.

Reactant Feed: The addition rate of bromine is carefully controlled to maintain the desired reaction temperature and prevent localized excess of the brominating agent, which could lead to over-bromination. googleapis.com

This vapor-phase approach significantly reduces the formation of dibrominated impurities compared to liquid-phase methods. googleapis.com

Alternative bromination systems have also been explored to improve the reaction's environmental and safety profile. For instance, using N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to achieve regiospecific ring bromination of methylanisoles with high yields (97% for 3-methylanisole) at room temperature, completely avoiding the benzylic bromination that can occur with NBS in other solvents like carbon tetrachloride. mdma.ch Another approach utilizes ionic liquids, such as 1-butyl-3-methylimidazolium bromide, as a reaction medium. patsnap.com This method can lead to high product purity and yield while using a non-volatile, potentially recyclable solvent. patsnap.comgoogle.com

Table 2: Comparison of Synthesis Methods for this compound

| Parameter | Traditional Liquid Phase | Optimized Vapor Phase | Microreaction System | Ionic Liquid Method |

| Phase | Liquid | Vapor | Liquid | Liquid |

| Typical Solvent | Acetic acid, CCl₄, HBr (aq) google.comgoogleapis.com | Solvent-free googleapis.com | Chloroform (CHCl₃) researchgate.net | 1-butyl-3-methylimidazolium bromide patsnap.com |

| Temperature | Elevated google.com | < 100°C (reaction zone) googleapis.com | Mild researchgate.net | -5 to 10°C patsnap.com |

| Pressure | Atmospheric | Reduced (e.g., 50 mm Hg) googleapis.com | Atmospheric | Atmospheric |

| Key Advantage | Established technology | High selectivity, low dibromo impurity googleapis.com | Excellent control, high selectivity, rapid researchgate.net | High purity, recyclable solvent patsnap.com |

| Key Disadvantage | Higher byproduct formation google.com | Requires specialized equipment | Requires investment in new technology | Ionic liquid cost and recycling logistics |

Waste Reduction and Solvent Minimization Strategies

Sustainable production of this compound is heavily dependent on effective waste reduction and solvent minimization strategies. These strategies focus on improving reaction efficiency, recycling materials, and adopting greener process technologies.

Solvent Minimization and Substitution: A primary strategy is the elimination of hazardous organic solvents. The vapor-phase bromination process is a significant step in this direction as it operates without a solvent, thereby eliminating VOC emissions and the need for solvent disposal or recovery. googleapis.com Traditional solvents like carbon tetrachloride are particularly problematic due to their environmental and health impacts. google.com The use of ionic liquids presents another alternative, as their low volatility reduces air pollution, and they can be recovered and reused, minimizing waste. patsnap.comgoogle.com

Recycling of Unreacted Materials: To improve atom economy and reduce waste, unreacted starting materials are typically recovered and recycled. In the vapor-phase process, residual 3-methylanisole is distilled from the crude product and recycled to the next batch. googleapis.com This is a crucial step for the economic and environmental viability of the process.

Byproduct Reduction at the Source: The most effective waste reduction strategy is to prevent the formation of byproducts in the first place. Process intensification using microreactors, which can limit the formation of dibrominated impurities to less than 0.5%, is a prime example of this approach. researchgate.net Similarly, the optimized vapor-phase process is designed specifically to reduce these same impurities. googleapis.com

Treatment of Waste Streams: The hydrogen bromide (HBr) generated during the reaction must be managed. It can be scrubbed using an alkaline solution, converting it to a bromide salt. In more advanced, circular economy models, bromide-containing streams can be treated to recover and recycle elemental bromine, although this is a complex and energy-intensive process. ddpsinc.comchimia.ch After the reaction, a quenching agent such as sodium sulfite (B76179) or thiourea (B124793) dioxide is often used to neutralize any remaining bromine before purification. patsnap.com

Safety Considerations in Large-Scale Synthesis

The large-scale synthesis of this compound involves significant safety hazards, primarily associated with the handling of elemental bromine. Bromine is highly corrosive, toxic, and a strong oxidizing agent. ddpsinc.comlobachemie.com A comprehensive safety strategy encompassing engineering controls, material selection, and personal protective equipment (PPE) is essential.

Handling Elemental Bromine:

Materials of Construction: Equipment used to handle bromine must be made of highly corrosion-resistant materials. Suitable options include borosilicate glass, glass-lined steel, PVDF (polyvinylidene fluoride), and Teflon. ddpsinc.comyoutube.com

Engineering Controls: All operations should be conducted in well-ventilated areas. kent.edu Dedicated storage facilities with scrubber systems to neutralize potential leaks are recommended. youtube.com Transfer lines should be equipped with splash guards and flange guards to prevent exposure. youtube.com The use of non-aqueous heat transfer fluids is advisable to avoid violent reactions that can occur between bromine and water. youtube.com

Emergency Systems: Facilities must have emergency response plans in place. This includes bromine detection systems with alarms, emergency shutdown systems, and dump tanks for safely containing the reactor contents in case of a runaway reaction. youtube.com A neutralizing agent, such as a sodium thiosulfate (B1220275) solution, should be readily available to treat spills. rsc.org

Process Safety:

Thermal Hazard Analysis: Bromination reactions are often highly exothermic and can pose a risk of a thermal runaway. nih.gov Thorough thermal safety analysis using techniques like reaction calorimetry is crucial during process development and scale-up to understand the reaction's heat flow and define safe operating limits. acs.org

Continuous Flow Safety: Continuous flow reactors inherently offer safety advantages by minimizing the reaction volume and providing superior heat transfer, which significantly mitigates the risk of thermal runaways. nih.govsemanticscholar.org

Personal Protective Equipment (PPE):

Respiratory Protection: Due to the high toxicity of bromine vapors (fatal if inhaled), appropriate respiratory protection, such as hoods with a dedicated air supply, is required. lobachemie.comyoutube.com

Skin and Eye Protection: Chemical-resistant gloves (e.g., fluorinated rubber), chemical splash goggles, face shields, and protective clothing are mandatory to prevent severe skin and eye burns. kent.edursc.org

Conclusion and Future Research Directions

Summary of Key Research Findings on 4-Bromo-3-methylanisole

This compound, also known as 1-bromo-4-methoxy-2-methylbenzene, is an organic compound with the chemical formula C₈H₉BrO. smolecule.com Its structure, featuring a bromine atom, a methoxy (B1213986) group, and a methyl group on a benzene (B151609) ring, imparts specific chemical reactivity that makes it a valuable building block in organic synthesis. smolecule.com

Synthesis and Reactivity:

Several methods have been developed for the synthesis of this compound. Traditional liquid-phase bromination of 3-methylanisole (B1663972) can be employed, though it may result in the formation of dibrominated impurities. smolecule.com A more refined approach involves vapor-phase bromination, which offers higher purity by minimizing side reactions. vulcanchem.comgoogle.comgoogle.com This method typically involves reacting 3-alkyl phenol (B47542) ether vapor with bromine vapor at temperatures below 100°C and reduced pressure. google.comgoogle.com Another innovative method utilizes an ionic liquid and water mixture for the bromination of m-methyl anisole (B1667542), which is reported to be an environmentally friendly process with high product purity and yield. patsnap.com Research has also explored the use of N-bromosuccinimide (NBS) in the presence of AIBN for the bromination of 2-bromo-5-methoxytoluene to produce a related brominated compound.

The reactivity of this compound is largely dictated by the presence of the bromine atom, which can be readily displaced or participate in various coupling reactions. smolecule.com This makes it a versatile intermediate for creating more complex molecules through reactions like the Heck and Suzuki couplings, which are fundamental for forming carbon-carbon bonds. smolecule.com

Applications as a Synthetic Intermediate:

The primary application of this compound lies in its role as an intermediate in organic synthesis. smolecule.com It serves as a precursor for the production of a variety of fine chemicals and active pharmaceutical ingredients. smolecule.com For instance, it has been utilized in the synthesis of potential anticonvulsant and anti-inflammatory agents. smolecule.com Furthermore, it is a key intermediate in the manufacturing of certain dyes used in products like copy papers. google.com The compound's utility also extends to the synthesis of 4-methoxy-2-methyldiphenylamine, another important industrial intermediate. acs.org

Emerging Trends in Halogenated Aromatic Compound Research

The broader field of halogenated aromatic compound research is continually evolving, with several key trends shaping its future direction.

Green Chemistry and Sustainable Synthesis: A significant trend is the move towards more environmentally friendly and sustainable synthetic methods. numberanalytics.com This includes the development of "green halogenation" techniques that minimize the use of hazardous reagents and solvents. numberanalytics.com Researchers are exploring alternatives to traditional brominating agents like molecular bromine, which is hazardous to handle. sci-hub.se The use of N-bromoamide reagents like N-bromosuccinimide (NBS) is a step in this direction, although challenges remain regarding solvent choice and purification. acs.org The development of catalytic systems, such as those using gold or iron catalysts, for more efficient and selective halogenation under milder conditions is also a major focus. chimia.ch

Catalyst Design and Optimization: The design of highly efficient and selective catalysts is a cornerstone of modern halogenation research. numberanalytics.com This includes the development of chiral catalysts for enantioselective halogenation reactions, which are crucial for the synthesis of stereochemically pure pharmaceuticals. numberanalytics.com For example, chiral palladium complexes have been successfully used for enantioselective chlorination. numberanalytics.com The goal is to achieve high regioselectivity and stereoselectivity through strategies like the use of directing groups, steric hindrance, and catalyst control. numberanalytics.com

Flow Chemistry: The adoption of flow chemistry is another emerging trend that offers significant advantages in terms of safety, efficiency, and scalability for halogenation reactions. numberanalytics.com Continuous flow processes can provide better control over reaction parameters, leading to improved yields and reduced side products. acs.org This approach is particularly beneficial for handling hazardous reagents and for scaling up production from the laboratory to an industrial scale. acs.org

Novel Halogenating Agents: There is ongoing research into the development and application of novel halogenating agents that are safer and more selective than traditional reagents. sci-hub.se Bromodimethylsulfonium bromide (BDMS) is one such reagent that is gaining attention for its ease of handling and unique reactivity in regioselective bromination. researchgate.net

Prospective Research Avenues for this compound and Its Analogues

The unique structure and reactivity of this compound and its analogues open up several promising avenues for future research.

Exploration of Novel Biological Activities: While some applications in the synthesis of bioactive compounds have been identified, a comprehensive investigation into the biological activity of this compound and its derivatives is still lacking. smolecule.com Future research could focus on synthesizing a library of analogues with systematic modifications to the methyl and bromo substituents to explore their potential as antimicrobial agents, kinase inhibitors, or other therapeutic agents. vulcanchem.com The structural similarity to compounds exhibiting biological properties suggests this could be a fruitful area of investigation. smolecule.com

Development of Advanced Catalytic Systems: There is an opportunity to develop more advanced and efficient catalytic systems for the synthesis and functionalization of this compound. This could involve exploring new metal catalysts or organocatalysts to achieve even higher selectivity and yields in coupling reactions. chimia.ch Furthermore, developing catalytic asymmetric routes to access chiral derivatives of this compound would be a significant advancement. vulcanchem.com

Applications in Materials Science: The properties of halogenated aromatic compounds suggest potential applications in materials science. For example, the bromine atom can impart flame-retardant properties, making analogues of this compound potential additives for polymers. vulcanchem.com The planar phenyl ring and polar groups in its derivatives could also be explored for applications in liquid crystals. vulcanchem.com

Computational and Mechanistic Studies: Deeper computational modeling and mechanistic studies could provide valuable insights into the reactivity of this compound. vulcanchem.com Understanding the electronic and steric effects of the substituents in greater detail could aid in the rational design of new synthetic routes and the prediction of reaction outcomes. vulcanchem.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。